molecular formula C21H15ClN2O5 B4590059 (E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile

(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B4590059
M. Wt: 410.8 g/mol
InChI Key: IIIXOONTWASOIR-ZROIWOOFSA-N
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Description

(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a furan ring substituted with a 2-chloro-4-nitrophenyl group and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Formation of the Nitrile Group: The nitrile group can be introduced via a dehydration reaction of an amide or through the use of cyanide sources under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the furan ring.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include amines or hydroxylamines.

    Substitution: Products may include ethers or other substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.

Medicine

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile would depend on its specific application. For instance, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
  • (E)-3-[5-(2-chloro-4-methylphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile

Uniqueness

The unique combination of functional groups in (E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile may confer specific properties such as enhanced reactivity, selectivity in biological systems, or unique physical properties that distinguish it from similar compounds.

Properties

IUPAC Name

(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O5/c1-27-20-7-3-13(10-21(20)28-2)14(12-23)9-16-5-8-19(29-16)17-6-4-15(24(25)26)11-18(17)22/h3-11H,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIXOONTWASOIR-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
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(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
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(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
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(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
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(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
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(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile

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